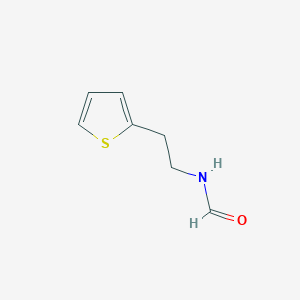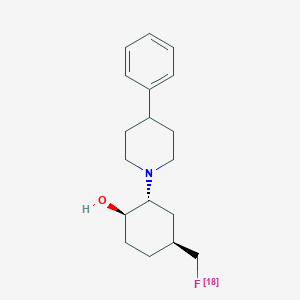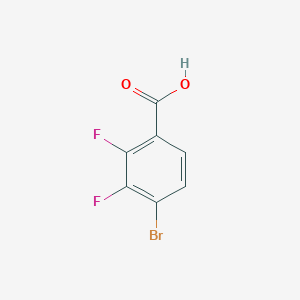
N-(2-(thien-2-yl)ethyl)formamide
Vue d'ensemble
Description
“N-(2-(thien-2-yl)ethyl)formamide” is a chemical compound with the molecular formula C7H9NOS . It contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Thiophene .
Synthesis Analysis
The synthesis of “N-(2-(thien-2-yl)ethyl)formamide” involves the reaction of 2-thiophene ethylamine with ethyl formate in the presence of NaHCO3 . The mixture is stirred at room temperature overnight, after which water is added and the mixture is extracted with ethyl acetate. The extract is then dried over Na2SO4 and concentrated under reduced pressure to yield the product .Molecular Structure Analysis
“N-(2-(thien-2-yl)ethyl)formamide” contains a total of 19 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The molecule has a complex structure with multiple types of bonds, including aromatic bonds and a secondary amide .Applications De Recherche Scientifique
Proteomics Research
“N-[2-(2-Thienyl)ethyl]formamide” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, localization, and much more .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including “N-[2-(2-Thienyl)ethyl]formamide”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . For example, they are used as corrosion inhibitors, which can prevent the deterioration of metals in industrial settings .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Semiconductors are essential for the electronics industry, and organic semiconductors offer advantages such as flexibility and lower cost.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel. They are used in various applications, including flexible displays and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Propriétés
IUPAC Name |
N-(2-thiophen-2-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLGAIQNVAFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Thienyl)ethyl]formamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)




![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)